3-Bromo-4-fluoropyridin-2-amine
Overview
Description
3-Bromo-4-fluoropyridin-2-amine is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .
Synthesis Analysis
The synthesis of 3-Bromo-4-fluoropyridin-2-amine involves several stages. The compound is stored in a dark place under an inert atmosphere at 2-8°C .Molecular Structure Analysis
The molecular structure of 3-Bromo-4-fluoropyridin-2-amine is represented by the linear formula C5H4BrFN2 . The InChI code for the compound is 1S/C5H4BrFN2/c6-4-3 (7)1-2-9-5 (4)8/h1-2H, (H2,8,9) .Chemical Reactions Analysis
The chemical reactions involving 3-Bromo-4-fluoropyridin-2-amine are complex and involve several stages . The reaction conditions include operation in an experiment stage with 3-bromo-4-fluoropyridin-2-amine and N,N-dimethyl-formamide dimethyl acetal at 85℃ for 2 hours under an inert atmosphere .Physical And Chemical Properties Analysis
3-Bromo-4-fluoropyridin-2-amine is a solid compound . It is stored at a temperature between 2-8°C in a dark place under an inert atmosphere . The compound has a molecular weight of 191 .Scientific Research Applications
Specific Application: Synthesis of Fluorinated Pyridines
- Summary of the Application: The compound is used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .
- Methods of Application: 3-Bromo-2-nitropyridine reacts with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine .
- Results or Outcomes: The reaction results in the formation of 2-fluoro-3-bromopyridine .
Application: Medicinal Chemistry and Agrochemical Development
- Summary of the Application: “3-Bromo-4-fluoropyridin-2-amine” has potential implications in various fields of research and industry, including medicinal chemistry, agrochemical development, and materials science. The compound’s anticancer and antibacterial properties make it a promising candidate for the development of novel pharmaceuticals and agrochemicals.
- Results or Outcomes: The outcomes of these applications can vary widely, but they generally involve the development of new pharmaceuticals and agrochemicals with improved physical, biological, and environmental properties.
Application: Study of Hsp90 in Cancer Progression
- Summary of the Application: “3-Bromo-4-fluoropyridin-2-amine” has been used as a tool to study the role of Hsp90 in cancer progression.
Application: Synthesis of Fluorinated Pyridines
- Summary of the Application: The compound is used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .
- Methods of Application: 3-Bromo-2-nitropyridine reacts with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine .
- Results or Outcomes: The reaction results in the formation of 2-fluoro-3-bromopyridine .
Application: Development of Fluorinated Chemicals
- Summary of the Application: “3-Bromo-4-fluoropyridin-2-amine” has potential implications in the development of fluorinated chemicals . High availability of the fluorinated synthetic blocks and the effective fluorinating reagents, the widely reliable fluorination technology, and the accumulation of basic and advanced knowledge of the fluorine chemistry rapidly accelerated developments in this field .
- Results or Outcomes: The outcomes of these applications can vary widely, but they generally involve the development of new fluorinated chemicals with improved physical, biological, and environmental properties .
Safety And Hazards
properties
IUPAC Name |
3-bromo-4-fluoropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrFN2/c6-4-3(7)1-2-9-5(4)8/h1-2H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQZJWKZFRTCET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1F)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856447 | |
Record name | 3-Bromo-4-fluoropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40856447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-fluoropyridin-2-amine | |
CAS RN |
1417407-29-4 | |
Record name | 3-Bromo-4-fluoropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40856447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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